molecular formula C13H22O3 B13639218 Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13639218
M. Wt: 226.31 g/mol
InChI Key: RCBSMLRWAGUZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a complex organic compound with the molecular formula C13H22O3. It features a unique spiro structure, which includes a three-membered ring and a seven-membered ring. This compound is characterized by its ester and ether functional groups, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester and ether groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical pathways, influencing its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]octane-2-carboxylate
  • Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]decane-2-carboxylate

Uniqueness

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-11(2)6-5-7-13(9-8-11)12(3,16-13)10(14)15-4/h5-9H2,1-4H3

InChI Key

RCBSMLRWAGUZNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(CC1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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